5-Chloro-2-methyl-6-(trifluoromethyl)pyridin-3-amine
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Overview
Description
5-chloro-2-methyl-6-(trifluoromethyl)-3-Pyridinamine is a chemical compound with a pyridine ring substituted with chlorine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-6-(trifluoromethyl)-3-Pyridinamine typically involves the introduction of chlorine, methyl, and trifluoromethyl groups onto a pyridine ring. One common method involves the chlorination of 2-methyl-6-(trifluoromethyl)pyridine, followed by amination to introduce the amine group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination reagents like ammonia or amines under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-6-(trifluoromethyl)-3-Pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.
Substitution: Nucleophilic substitution using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methyl-6-(trifluoromethyl)-3-Pyridinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-6-(trifluoromethyl)-3-Pyridinamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-methyl-6-(trifluoromethyl)pyridine
- 5-chloro-2-methylpyridine
Comparison
Compared to these similar compounds, 5-chloro-2-methyl-6-(trifluoromethyl)-3-Pyridinamine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts increased lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H6ClF3N2 |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
5-chloro-2-methyl-6-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H6ClF3N2/c1-3-5(12)2-4(8)6(13-3)7(9,10)11/h2H,12H2,1H3 |
InChI Key |
SAQFNMFGXAIRSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1N)Cl)C(F)(F)F |
Origin of Product |
United States |
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